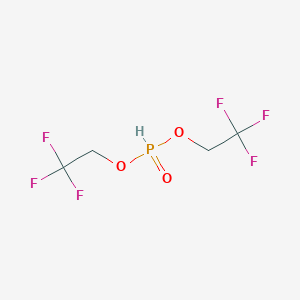
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. This compound is characterized by the presence of trifluoromethyl groups and an ethoxyphosphonoyloxy moiety, making it a unique and versatile chemical in various applications.
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane typically involves the reaction of trifluoroethanol with a suitable phosphonoylating agent under controlled conditions. One common method includes the use of trifluoroethanol and formaldehyde in the presence of a catalyst to form the desired product . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include the formation of hydrogen bonds and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane can be compared with similar fluorinated compounds such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is used as a solvent and in battery technologies.
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)methoxyethane: Another fluorinated ether with similar applications in organic synthesis.
1,1,1-Trifluoro-2-iodoethane: Used in various organic reactions and as an intermediate in the synthesis of other fluorinated compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKUVUXMIHXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













